

# analytical method for therapeutic drug monitoring of Voriconazole N-Oxide

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## Compound of Interest

Compound Name: Voriconazole N-Oxide

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## Application Note: Therapeutic Drug Monitoring of Voriconazole N-Oxide

ANALYTICAL METHOD FOR THE QUANTIFICATION OF VORICONAZOLE AND VORICONAZOLE N-OXIDE IN HUMAN PLASMA/SERUM USING LC-MS/MS

### Introduction

Voriconazole is a broad-spectrum triazole antifungal agent critical for treating invasive fungal infections. However, it exhibits significant pharmacokinetic variability among patients due to factors like age, liver function, and genetic polymorphisms in the CYP2C19 enzyme. This variability can lead to sub-therapeutic levels, risking treatment failure, or toxic levels, increasing the likelihood of adverse effects. Voriconazole is primarily metabolized in the liver to its major, inactive metabolite, **Voriconazole N-Oxide**. Therapeutic Drug Monitoring (TDM) of both voriconazole and its N-oxide metabolite is increasingly recommended to optimize dosing. Measuring the metabolite-to-parent drug ratio can provide insights into the patient's metabolic status (e.g., poor vs. extensive metabolizer), aiding in more personalized dose adjustments.<sup>[1]</sup>

This document provides a detailed protocol for the simultaneous quantification of voriconazole and **voriconazole N-oxide** in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.<sup>[2][3]</sup>

### Principle of the Method

This method employs a simple protein precipitation technique to extract voriconazole and **voriconazole N-oxide** from a biological matrix (plasma or serum).<sup>[2][4]</sup> An internal standard (IS), such as a stable isotopically labeled version of voriconazole, is added prior to extraction to ensure accuracy and precision.<sup>[2]</sup> The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.<sup>[3]</sup> Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

## Experimental Protocol

### Materials and Reagents

- Analytes: Voriconazole and **Voriconazole N-Oxide** analytical standards.
- Internal Standard (IS):  $^{13}\text{C}_2$ - $^2\text{H}_3$ -voriconazole or other suitable analogue.<sup>[2]</sup>
- Solvents: HPLC or LC-MS grade acetonitrile, methanol, and formic acid.
- Water: Deionized or Milli-Q grade water.
- Biological Matrix: Drug-free human plasma or serum for calibrators and quality controls.
- Labware: Microcentrifuge tubes (1.5 mL), autosampler vials, pipettes.

### Preparation of Solutions

- Stock Solutions (1 mg/mL): Separately weigh and dissolve voriconazole, **voriconazole N-oxide**, and the IS in methanol to obtain primary stock solutions. Store at -20°C or below.<sup>[5]</sup>
- Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or a methanol/water mixture. These are used to spike the biological matrix for calibration curves and quality control (QC) samples.<sup>[6]</sup>
- Precipitation Reagent: Acetonitrile or methanol containing the internal standard at a fixed concentration (e.g., 25 µg/L).<sup>[2][4]</sup>

### Sample Preparation

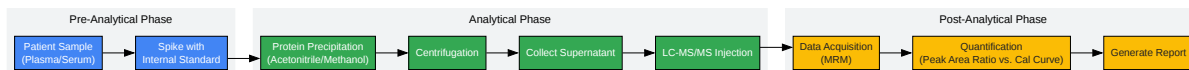
- Pipette 50  $\mu\text{L}$  of the sample (calibrator, QC, or patient plasma/serum) into a 1.5 mL microcentrifuge tube.[\[4\]](#)[\[7\]](#)
- Add 150-200  $\mu\text{L}$  of the cold precipitation reagent (containing the IS).[\[4\]](#)
- Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
- Centrifuge at high speed (e.g.,  $>10,000 \times g$ ) for 5-10 minutes at  $4^{\circ}\text{C}$  to pellet the precipitated proteins.[\[2\]](#)[\[4\]](#)
- Transfer the clear supernatant to an autosampler vial.
- Inject a small volume (e.g., 1-5  $\mu\text{L}$ ) into the LC-MS/MS system.[\[2\]](#)

## LC-MS/MS Instrumentation and Conditions

- LC System: A high-performance liquid chromatography system.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm,  $<3 \mu\text{m}$  particle size).[\[8\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.[\[8\]](#)
- Mobile Phase B: Methanol or Acetonitrile.[\[8\]](#)[\[9\]](#)
- Flow Rate: 0.2 - 0.5 mL/min.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.[\[3\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM). Example transitions:
  - Voriconazole: 350.1  $\rightarrow$  281.1 m/z[\[3\]](#)
  - **Voriconazole N-Oxide**: (Consult literature/standard for specific transition)

- Internal Standard ( $^{13}\text{C}_2\text{-}^2\text{H}_3\text{-voriconazole}$ ): (Consult literature/standard for specific transition)

## Workflow Diagram



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Caption: LC-MS/MS workflow for **Voriconazole N-Oxide** TDM.

## Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on published data.

**Table 1: Linearity and Range**

Analyte	Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )	Source(s)
Voriconazole	0.1 - 20	> 0.999	[7],[8]
Voriconazole N-Oxide	0.05 - 10	> 0.999	[7],[8]
Voriconazole	0.1 - 8.0	> 0.999	[10]
Voriconazole N-Oxide	0.1 - 8.0	> 0.999	[10]

**Table 2: Accuracy and Precision**

Analyte	QC Level	Accuracy (% Bias)	Precision (CV %)	Source(s)
Voriconazole	Low, Med, High	-3.0% to 4.2%	2.9% to 7.5%	[2],[5]
Voriconazole N-Oxide	Low, Med, High	-1.0% to 3.8%	4.0% to 10.8%	[2],[5]

**Table 3: Recovery and Matrix Effects**

Analyte	QC Level	Recovery (%)	Matrix Effect (%)	Source(s)
Voriconazole	Low, Med, High	98.6% to 107.2%	99.7% to 103.7%	[2]
Voriconazole N-Oxide	Low, Med, High	95.0% to 105.0%	98.5% to 103.3%	[2]

## Stability

It is crucial to note that **Voriconazole N-Oxide** can be unstable at room temperature.[2] One study reported significant degradation (-81.1% for a low QC sample) after 120 hours at room temperature.[2] Therefore, samples should be processed promptly or stored at 2-8°C for short-term storage and frozen ( $\leq -20^{\circ}\text{C}$ ) for long-term storage to ensure reliable quantification of the N-oxide metabolite.[2][4]

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous determination of voriconazole and its major metabolite, **voriconazole N-oxide**, in human plasma and serum. The simple protein precipitation sample preparation makes it suitable for routine clinical use. By enabling the monitoring of both compounds, this method offers valuable data to support clinicians in optimizing voriconazole therapy, thereby improving efficacy and minimizing toxicity for patients with invasive fungal infections.

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## References

- 1. Contribution of voriconazole N-oxide plasma concentration measurements to voriconazole therapeutic drug monitoring in patients with invasive fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 4. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jgtps.com [jgtps.com]
- 10. Rapid simultaneous determination of voriconazole and its N-oxide in human plasma using an isocratic high-performance liquid chromatography method and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
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